Baohuoside V

Description

Classification and Chemical Context within Flavonoids

Baohuoside V belongs to the flavonoid class of polyphenols, which are secondary metabolites widely found in plants. Flavonoids share a common basic structure consisting of two aromatic rings linked by three carbons, typically forming an oxygenated heterocycle. Based on structural variations, flavonoids are further categorized into subclasses such as flavanones, flavones, isoflavones, flavonols, flavanols, and anthocyanins. nih.govnih.gov this compound is classified specifically as a flavonol and a glycoside. medchemexpress.commedchemexpress.comnih.gov Its molecular formula is C₃₈H₄₈O₁₉, and its molecular weight is 808.78 g/mol . medchemexpress.commedchemexpress.comuni.lu

Significance as a Bioactive Constituent from Epimedium Species

Epimedium, a genus within the Berberidaceae family, is a group of herbaceous plants with a long history of use in traditional medicine, particularly in China, Japan, and Korea. caldic.com Known commonly by names such as Horny Goat Weed or Yin Yang Huo, Epimedium species are valued for their purported tonic, aphrodisiac, and antirheumatic properties. caldic.com The therapeutic effects of Epimedium are largely attributed to its rich composition of bioactive compounds, with flavonoids being the major constituents. nih.govresearchgate.net this compound has been isolated from the dried herb of Epimedium davidii and Epimedium brevicornu Maxim. medchemexpress.commedchemexpress.com Other Epimedium species, such as Epimedium sagittatum, Epimedium pubescens, Epimedium wushanense, and Epimedium koreanum, are also recognized as official sources of Herba Epimedii in the Chinese Pharmacopoeia and contain a variety of prenylated flavonoids. nih.govcaldic.comfrontiersin.orgnih.govnih.gov

Overview of Research Landscape for this compound and Related Epimedium Flavonoids

The research landscape surrounding this compound and other Epimedium flavonoids is active, driven by their diverse pharmacological activities. Prenylated flavonol glycosides, including this compound, are considered primary bioactive components in Epimedium, and their content is a key factor in determining the medicinal quality of the herb. frontiersin.orgchinbullbotany.com

Much research has focused on the phytochemical analysis and pharmacological effects of these compounds. While icariin (B1674258) is often highlighted as the most abundant flavonoid in Epimedium, studies also investigate the activities of its metabolites and other related flavonoids like Baohuoside I (also known as Icariside II), Epimedin B, and Epimedin C. nih.govfrontiersin.orgmdpi.com Baohuoside I, for instance, has shown promising activities such as inhibiting osteoclastogenesis and protecting against bone loss, sometimes exhibiting more potent effects than icariin in specific contexts. frontiersin.orgmdpi.comdovepress.com Research into these related compounds provides valuable context for understanding the potential biological roles of this compound.

Studies delve into various biological activities of Epimedium flavonoids, including antioxidant, anti-inflammatory, anti-tumor, and immunomodulatory effects. nih.govresearchgate.netmdpi.com The biosynthesis pathways of these prenylated flavonoids are also a subject of ongoing research to understand and potentially enhance their production in Epimedium plants. frontiersin.orgchinbullbotany.com

Detailed research findings on this compound itself often involve its isolation and structural elucidation. medchemexpress.commedchemexpress.com While specific extensive pharmacological studies solely focused on this compound may be less numerous compared to more abundant flavonoids like icariin or Baohuoside I, its presence and classification within the bioactive Epimedium flavonoids underscore its relevance in natural product research. The investigation of this compound contributes to the comprehensive understanding of the complex chemical profile of Epimedium and the potential therapeutic applications of its constituents.

Here is a summary of some key Epimedium flavonoids and their sources:

| Compound Name | Source Epimedium Species |

| This compound | Epimedium davidii, Epimedium brevicornu Maxim medchemexpress.commedchemexpress.com |

| Icariin | Epimedium species (major component) nih.gov |

| Baohuoside I | Epimedium koreanum Nakai, Epimedium davidii phytopurify.commedchemexpress.comchemfaces.com |

| Icariside II | Epimedium koreanum Nakai, Epimedium sagittatum chemfaces.comfrontiersin.org |

| Epimedin B | Epimedium brevicornu, Epimedium truncatum nih.gov |

| Epimedin C | Epimedium brevicornu, Epimedium truncatum nih.gov |

| Baohuoside VI | Epimedium davidii, Epimedium pubescens, Epimedium breviconu caldic.comnih.gov |

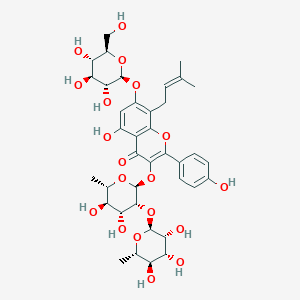

Structure

2D Structure

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPLDYBWOKMCT-KUBBBFTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118544-18-6 | |

| Record name | Diphylloside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Botanical Origins and Isolation Methodologies

Identification of Natural Sources of Baohuoside V

This compound has been identified in several Epimedium species. Research has focused on the phytochemical composition of these plants to understand the distribution and concentration of this specific flavonoid.

Epimedium davidii is recognized as a natural source from which this compound has been isolated. caldic.commedchemexpress.comchemicalbook.comchemondis.commedchemexpress.comchemicalbook.com Early studies on the isolation and structures of baohuoside-related compounds, including this compound, were conducted using this species. caldic.commedchemexpress.com

Epimedium koreanum Nakai is another species that contains this compound. caldic.comtargetmol.com Phytochemical investigations of E. koreanum have revealed the presence of various constituents, including flavonoids. jfda-online.comtandfonline.comnih.govtandfonline.com While Baohuoside I (also known as Icariside II) is a flavonoid isolated from Epimedium koreanum and has been more extensively studied for certain biological activities, the presence of this compound in this species has also been reported. caldic.comcabidigitallibrary.orgmedchemexpress.comnih.gov

"Herba Epimedii" refers collectively to the dried aerial parts of several Epimedium species, which are used in Traditional Chinese Medicine. caldic.commdpi.comencyclopedia.pubresearchgate.netcambridge.org The major pharmacologically active compounds in Herba Epimedii are prenylated flavonol glycosides, such as icariin (B1674258), epimedin A, epimedin B, and epimedin C. mdpi.comencyclopedia.pubresearchgate.netresearchgate.net These compounds, along with others like Baohuoside I, have been the subject of numerous studies focusing on their extraction and analysis from various Epimedium species. jfda-online.comcabidigitallibrary.orgmedchemexpress.comnih.govencyclopedia.pubresearchgate.netnih.govresearchgate.netnih.govnih.govdovepress.comphytopurify.com While this compound is a component found within the broader context of Herba Epimedii, its concentration and prevalence can vary depending on the specific Epimedium species and geographical origin. caldic.comresearchgate.netnih.gov

Extraction Techniques for Flavonoids from Epimedium

Various methods are employed to extract flavonoids, including this compound, from Epimedium plant material. Traditional hot water extraction is one method, involving immersing the crushed herbs in water, heating, boiling, and filtering. mdpi.comencyclopedia.pub Alcohol extraction, often using ethanol, is another commonly used technique and is adopted by pharmacopoeias. mdpi.comencyclopedia.pub Optimized alcohol extraction parameters have been determined to enhance the yield of flavonoids like icariin. mdpi.comencyclopedia.pub Other methods, such as ultrasonic extraction and microwave-assisted extraction, have also been explored to improve extraction efficiency and reduce extraction time. mdpi.comencyclopedia.pubresearchgate.net Supercritical fluid extraction is another alternative technique used for extracting flavonoids from plants. researchgate.netmdpi.com

Chromatographic Separation Techniques for this compound and Analogues

Chromatographic techniques are essential for separating and purifying this compound from the complex mixture of compounds extracted from Epimedium. These techniques exploit the differences in the chemical properties of the compounds to achieve separation.

Sephadex Chromatography

Sephadex chromatography, a type of gel filtration chromatography, is a technique frequently employed in the isolation of natural compounds, including flavonoids like this compound. scispace.comresearchgate.net This method separates molecules based on their size. youtube.com In the context of isolating compounds from Epimedium species, Sephadex LH-20 is commonly used as a stationary phase. scispace.comnih.gov The separation is achieved by eluting the sample through the Sephadex column using suitable solvents, such as methanol. scispace.comresearchgate.net Fractions are collected and further analyzed to identify the presence of the target compound. researchgate.net This chromatographic step is often part of a multi-stage isolation process that may also include other techniques like silica (B1680970) gel column chromatography. scispace.comjnsbm.org

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Identification

The definitive identification and structural elucidation of this compound rely heavily on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the compound's molecular weight, fragmentation patterns, and the arrangement of atoms within its structure. anu.edu.aursc.org

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool used in the identification of this compound and other flavonoids. nih.govresearchgate.net ESI-MS provides information about the mass-to-charge ratio (m/z) of the compound and its fragments. uni.luoup.com This technique is often coupled with liquid chromatography (LC-ESI-MS) to separate components in a mixture before mass analysis. researchgate.netoup.com By analyzing the fragmentation patterns in the mass spectra, researchers can deduce structural information about the molecule. researchgate.netoup.com For this compound, ESI-MS data contributes to confirming its molecular weight and provides clues about its glycosidic linkages and aglycone structure. uni.lu Predicted collision cross-section values can also be computed for different adducts of this compound using its molecular formula and structure. uni.lu

A table summarizing predicted ESI-MS data for this compound adducts is presented below:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 809.28628 | 271.4 |

| [M+Na]⁺ | 831.26822 | 274.9 |

| [M-H]⁻ | 807.27172 | 269.0 |

| [M+NH₄]⁺ | 826.31282 | 273.4 |

| [M+K]⁺ | 847.24216 | 270.5 |

| [M+H-H₂O]⁺ | 791.27626 | 267.6 |

| [M+HCOO]⁻ | 853.27720 | 274.5 |

| [M+CH₃COO]⁻ | 867.29285 | 277.7 |

| [M+Na-2H]⁻ | 829.25367 | 298.8 |

| [M]⁺ | 808.27845 | 283.7 |

| [M]⁻ | 808.27955 | 283.7 |

Data based on PubChemLite predicted values for this compound (C₃₈H₄₈O₁₉). uni.lu

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR, is indispensable for the complete structural elucidation of this compound. nih.govjnsbm.org These techniques provide detailed information about the types of hydrogen and carbon atoms present in the molecule and their connectivity. anu.edu.aumdpi.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR spectrum, researchers can determine the number and environment of protons. mdpi.comacs.org The ¹³C-NMR spectrum provides information about the carbon skeleton of the compound. mdpi.comacs.orghmdb.ca

Two-dimensional NMR techniques, such as HSQC and HMBC, are often used in conjunction with 1D NMR to confirm assignments and establish correlations between protons and carbons, which is crucial for complex structures like flavonoid glycosides. mdpi.comnih.govmdpi.com Complete assignments of the ¹H and ¹³C NMR spectra are essential for confirming the structure of isolated compounds like this compound. nih.gov Studies have indicated that the linkage between rhamnopyranosyl units in this compound is (1->2) based on NMR evidence. nih.gov

While specific, complete ¹H and ¹³C NMR data for this compound were not extensively detailed in the search results, general principles of NMR analysis for similar flavonoid glycosides from Epimedium species highlight the importance of characteristic signals for methyl groups, methylene (B1212753) groups, and methine protons in the prenyl and sugar moieties, as well as signals for aromatic protons and carbons in the flavonoid backbone. mdpi.comacs.orgmdpi.comfrontiersin.org The chemical shifts of sugar moieties, particularly the anomeric protons and carbons, are critical for determining the type and linkage of the glycosidic residues. mdpi.com

Biosynthetic Pathways and Metabolic Transformations

Flavonoid Biosynthesis in Epimedium Species

The biosynthesis of flavonoids in Epimedium plants is a well-documented process that occurs in three main phases: the phenylpropanoid pathway, the core flavonoid pathway, and subsequent enzymatic modifications. nih.gov This series of reactions gives rise to the foundational structures of numerous compounds, including prenylated flavonol glycosides, which are the main bioactive components in these species. frontiersin.org

The process begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce 4-coumaroyl-CoA, a critical precursor. nih.gov In the second phase, the enzyme chalcone (B49325) synthase (CHS) plays a pivotal role, condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C6-C3-C6 flavonoid backbone. nih.gov Subsequent enzymatic reactions involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of flavonols. nih.govfrontiersin.org

The final phase involves various modifications, such as prenylation and glycosylation, catalyzed by enzymes like prenyltransferases (PT) and UDP-glycosyltransferases (UGT), which create the vast diversity of flavonoids found in Epimedium. nih.gov Although the specific enzymes for the final steps to produce Baohuoside V have not been fully characterized, its core structure is forged through this fundamental pathway. nih.gov

Key Enzymes in the General Flavonoid Biosynthetic Pathway in Epimedium

| Enzyme Abbreviation | Enzyme Name | Function in Pathway |

|---|---|---|

| PAL | Phenylalanine Ammonia Lyase | Converts phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. nih.gov |

| C4H | Cinnamate-4-Hydroxylase | Catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid. nih.gov |

| 4CL | 4-Coumarate CoA Ligase | Converts p-coumaric acid to 4-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.gov |

| CHS | Chalcone Synthase | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone, the first committed step in flavonoid biosynthesis. nih.gov |

| CHI | Chalcone Isomerase | Catalyzes the cyclization of naringenin chalcone to naringenin. nih.gov |

| F3H | Flavanone 3-Hydroxylase | Converts naringenin into dihydroflavonols. nih.gov |

| FLS | Flavonol Synthase | Catalyzes the conversion of dihydroflavonols to flavonols. nih.gov |

| UGT | UDP-Glycosyltransferase | Transfers sugar moieties to the flavonoid skeleton, a process known as glycosylation. nih.gov |

Enzymatic Biotransformation of Epimedium Flavonoids

Many flavonoids in Epimedium exist as glycosides, meaning they have sugar groups attached to their core structure. The enzymatic removal of these sugar moieties, known as biotransformation or deglycosylation, is a key process that can alter the bioactivity of these compounds. frontiersin.org This transformation can convert flavonoids with higher levels of glycosylation into less glycosylated, and often more biologically active, derivatives. nih.gov

This process is primarily carried out by glycoside hydrolase enzymes, such as β-glucosidases and α-L-rhamnosidases, which selectively cleave specific sugar groups. nih.gov For instance, epimedin C can be transformed into icariin (B1674258) by the enzymatic removal of a terminal rhamnose group. nih.gov Similarly, icariin can be further hydrolyzed to baohuoside I through the action of β-glucosidase, which removes the glucose group at the C-7 position. nih.govnih.gov This enzymatic conversion is an efficient method for producing rarer, high-value flavonoids from more abundant precursors. nih.gov

Examples of Enzymatic Biotransformations in Epimedium Flavonoids

| Initial Flavonoid | Enzyme | Resulting Flavonoid | Transformation Description |

|---|---|---|---|

| Epimedin C | α-L-rhamnosidase | Icariin | Removal of a terminal rhamnose sugar moiety. nih.gov |

| Icariin | β-glucosidase | Baohuoside I | Hydrolysis of the glucose group at the 7-O position. nih.gov |

In Vivo Metabolic Fate and Derivative Formation of Related Flavonoids

The metabolic fate of flavonoids after ingestion is critical to their ultimate pharmacological effect. Studies on well-known Epimedium flavonoids like icariin provide a model for understanding how related compounds, such as this compound, might be processed in the body.

Upon oral administration, icariin is extensively metabolized into its derivative, baohuoside I. mdpi.com This conversion is considered a primary metabolic step. mdpi.com Research has shown that baohuoside I is the direct and main metabolite of icariin. mdpi.com This transformation, which involves the removal of a glucose group, results in a compound with lower polarity. mdpi.commdpi.com This change in chemical property is believed to facilitate better absorption by intestinal epithelial cells, thereby enhancing its bioavailability compared to its precursor, icariin. mdpi.commdpi.com In fact, studies in rats have shown that a very high percentage of orally administered icariin is converted to baohuoside I. mdpi.com

The metabolic pathway of icariin to baohuoside I highlights a key principle for Epimedium flavonoids: deglycosylation in the digestive tract is a critical step that modulates bioavailability and bioactivity. The structure of a flavonoid glycoside directly influences its absorption and subsequent interaction with metabolic enzymes.

For this compound, its specific structure and pattern of glycosylation will dictate its own metabolic fate and pharmacodynamic profile. Based on the behavior of related compounds, it can be inferred that this compound is likely subject to similar enzymatic processes in vivo. The nature and position of its sugar moieties would determine its susceptibility to hydrolysis by intestinal microflora. The resulting aglycone or partially deglycosylated metabolites would likely exhibit different absorption rates and biological activities than the parent compound. Therefore, the pharmacodynamics of this compound are intrinsically linked to its metabolic transformation, a process that is fundamental to the bioactivity of flavonoids from the Epimedium genus.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as outlined in the user's request. The preclinical investigations into anticancer activities, including cellular proliferation, migration, apoptosis, angiogenesis, cancer stem cell phenotypes, and EMT modulation, have been predominantly focused on a related compound, Baohuoside I (also known as Icariside II).

The existing body of research extensively documents the various anticancer properties of Baohuoside I across numerous cancer cell lines and preclinical models. Studies have detailed its mechanisms of action in inhibiting tumor growth, preventing metastasis, and inducing cancer cell death.

However, equivalent in-depth research detailing the specific biological activities of this compound in the context of cancer is not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and thorough article on this compound that adheres to the requested structure and topics. Any attempt to do so would involve extrapolating data from a different compound, which would be scientifically inappropriate and misleading.

Further research is required to elucidate the potential therapeutic properties of this compound and to understand its specific mechanisms of action in cancer biology. Until such studies are conducted and published, a detailed article on its preclinical anticancer activities cannot be accurately compiled.

Preclinical Investigations of Biological Activities

Osteoprotective Research Paradigms and Mechanisms

The potential of Baohuoside V in the context of bone metabolism has been a significant area of investigation. Research suggests that it may exert a dual beneficial effect by concurrently inhibiting bone resorption and promoting bone formation. This positions this compound as a compound of interest for conditions characterized by bone loss, such as osteoporosis.

In vitro studies have demonstrated that this compound can dose-dependently inhibit the formation of osteoclasts, the cells responsible for bone resorption. Furthermore, it has been shown to impede the bone-resorbing function of mature osteoclasts. Mechanistic investigations reveal that these effects are mediated through the modulation of key signaling pathways. This compound has been found to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial for osteoclast differentiation. The compound reduces the phosphorylation levels of ERK, P38, and JNK in the MAPK pathway, as well as the phosphorylation of p65 and IκBα in the NF-κB pathway.

Additionally, this compound treatment leads to the attenuation of several osteoclast-related genes induced by Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), including Nuclear Factor of Activated T-cells 1 (NFATc1), Cathepsin K, RANK, and Tartrate-resistant acid phosphatase (TRAP). A notable finding is the compound's ability to reduce the expression of the urokinase-type plasminogen activator receptor (uPAR), suggesting a modulatory effect on this receptor as a key part of its mechanism in inhibiting osteoclasts.

In vivo research using ovariectomized (OVX) mouse models, a common paradigm for studying postmenopausal osteoporosis, has corroborated these in vitro findings. Treatment with this compound was shown to prevent the bone loss induced by estrogen deficiency. This protective effect was attributed to the interruption of osteoclast formation and activity within the bone microenvironment.

Table 1: In Vitro Effects of this compound on Osteoclastogenesis Markers

| Marker | Effect of this compound Treatment | Associated Pathway |

|---|---|---|

| Phosphorylated ERK, P38, JNK | Reduced | MAPK |

| Phosphorylated p65, IκBα | Reduced | NF-κB |

| NFATc1 | Reduced Expression | RANKL Signaling |

| Cathepsin K, RANK, TRAP | Reduced Expression | Osteoclast Function |

| uPAR | Reduced Expression | Osteoclast Differentiation |

Concurrent with its anti-resorptive activities, this compound has been shown to facilitate the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). This process is fundamental to bone formation, as BMSCs are precursors to osteoblasts, the cells that synthesize new bone matrix. Studies have indicated that this compound can induce the differentiation of BMSCs into osteoblasts while inhibiting their differentiation into adipocytes. This suggests a role in directing the lineage commitment of BMSCs towards bone formation. The pro-osteogenic effect is further supported by in vivo data from OVX models, where this compound treatment improved serum markers of bone formation. This dual action of inhibiting bone resorption and promoting bone formation highlights its potential as a therapeutic agent for metabolic bone diseases.

Anti-Inflammatory Research Paradigms and Mechanisms

The anti-inflammatory properties of this compound have been explored in several preclinical models. Research suggests that its immunomodulatory effects are closely linked to its anti-inflammatory activity. In vitro studies have shown that this compound can significantly suppress neutrophil chemotaxis, a key process in the inflammatory response.

Furthermore, investigations in ovariectomized rat models have demonstrated that treatment with this compound leads to a significant reduction in the levels of pro-inflammatory markers, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The activation of the NF-κB pathway is a critical step in the secretion of these pro-inflammatory cytokines, and the inhibitory effect of this compound on this pathway likely contributes to its anti-inflammatory action. These findings suggest that this compound may have potential as an anti-inflammatory agent by modulating key cellular and signaling events in the inflammatory cascade. nih.gov

Neuroprotective Research Paradigms and Mechanisms

While direct research on the neuroprotective effects of this compound is still emerging, studies on related flavonoid compounds from the Epimedium genus provide some insights into its potential mechanisms. Many flavonoids are known to possess neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal damage in various neurodegenerative diseases.

The potential neuroprotective mechanism of this compound may be linked to its ability to mitigate oxidative stress. This could involve enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. Additionally, its established anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines, may play a crucial role in protecting neurons from inflammatory damage, a process known as neuroinflammation. The suppression of microglia over-activation is a key target for anti-neuroinflammatory strategies. Given that this compound can modulate inflammatory pathways like NF-κB, it is plausible that it could exert neuroprotective effects by attenuating neuroinflammatory responses. However, further research is needed to specifically investigate the direct effects of this compound on neuronal cells and in models of neurodegenerative diseases.

Immunomodulatory Research Paradigms and Mechanisms

This compound has demonstrated significant immunosuppressive effects in various in vitro and in vivo models. It has been shown to inhibit the proliferation of both T-cells and B-cells that have been activated by polyclonal mitogens and in mixed lymphocyte reactions. nih.gov This anti-proliferative effect is dose- and time-dependent and is not due to general toxicity, as the effect can be reversed upon withdrawal of the compound.

The compound's mechanism of action involves the downregulation of certain cell surface molecules on activated T-cells. It has also been observed to inhibit T-cell proliferation induced through CD3/CD28 or PMA/ionomycin signaling pathways. Interestingly, an additive inhibitory effect was noted between this compound and tacrolimus (B1663567) (FK506) on CD69 expression, suggesting that its mechanism of action may differ from that of calcineurin inhibitors. nih.gov

In vivo studies using a rat heart transplantation model showed that this compound could effectively prevent allograft rejection, further supporting its immunosuppressive potential. nih.gov In vitro investigations have also highlighted its ability to suppress mitogen-induced lymphocyte transformation, mixed-lymphocyte culture, NK-cell cytotoxicity, and the production of Interleukin-2 (IL-2). nih.gov These dose-dependent inhibitory effects were observed at concentrations below 1 microgram/ml, with cell viability remaining high. nih.gov These findings collectively suggest that this compound has selective immunosuppressive effects on T-cell and B-cell activation. nih.gov

Table 2: In Vitro Immunosuppressive Activities of this compound

| Immune Response | Effect of this compound |

|---|---|

| T-cell and B-cell Proliferation | Inhibited |

| Neutrophil Chemotaxis | Suppressed |

| Mitogen-induced Lymphocyte Transformation | Suppressed |

| Mixed-Lymphocyte Culture | Suppressed |

| NK-cell Cytotoxicity | Suppressed |

| IL-2 Production | Suppressed |

Modulation of Tumor-Associated Macrophage Polarization

Currently, there are no available preclinical studies in the scientific literature that specifically investigate the effects of this compound on the polarization of tumor-associated macrophages (TAMs). Research into how this compound might influence the shift of macrophages between M1 (anti-tumor) and M2 (pro-tumor) phenotypes within the tumor microenvironment has not been published.

Antimicrobial and Antivirulence Research Paradigms

Preclinical research specifically examining the antimicrobial and antivirulence properties of this compound is not available in the current body of scientific literature. The following subtopics remain uninvestigated for this particular compound.

There are no published preclinical studies to date that assess the potential of this compound to disrupt or inhibit the formation of biofilms in pathogenic bacteria or fungi.

Specific investigations into the ability of this compound to target and neutralize bacterial virulence factors, such as toxins or adhesion molecules, have not been reported in the available scientific literature.

Antioxidant Research Paradigms

There is a lack of specific preclinical research focused on characterizing the antioxidant potential of this compound. Studies detailing its capacity to scavenge free radicals or modulate oxidative stress pathways have not been published.

Other Investigated Biological Activities

Further exploration into other potential therapeutic applications of this compound remains limited.

Anti-diabetic potential: Preclinical studies evaluating the efficacy of this compound in models of diabetes, including its potential effects on glucose metabolism and insulin (B600854) sensitivity, are not present in the current scientific literature.

Anti-asthmatic potential: There are no published preclinical investigations into the effects of this compound on animal models of asthma or its potential mechanisms related to airway inflammation and hyperresponsiveness.

Elucidation of Molecular Mechanisms and Cellular Targets

Signaling Pathway Modulations

Baohuoside V is a flavonoid compound isolated from the herb Epimedium davidii. medchemexpress.com While research into the biological activities of flavonoids is extensive, specific studies detailing the molecular mechanisms and cellular targets of this compound are notably limited. This article addresses the current state of scientific knowledge regarding the modulation of key signaling pathways by this compound, based on a thorough review of available literature.

MAPK and NF-κB Pathway Regulation

A comprehensive search of scientific databases reveals a lack of specific research on the direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. While these pathways are critical in inflammation and cellular stress responses, and are known to be modulated by other flavonoids, there are currently no published studies detailing the specific interactions or regulatory effects of this compound on these pathways.

mTOR Signaling Pathway and Downstream Effectors (e.g., S6K1)

There is no direct evidence in the available scientific literature to suggest that this compound modulates the mammalian Target of Rapamycin (mTOR) signaling pathway or its downstream effectors such as S6K1. It is important to distinguish this compound from the related compound Baohuoside I, which has been studied in the context of mTOR signaling. However, due to structural differences, these findings cannot be extrapolated to this compound.

JAK2/STAT3 Pathway

There is no available research detailing the effects of this compound on the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. This pathway is a critical signaling cascade in immunity, cell growth, and differentiation. While the JAK2/STAT3 pathway is a target for various therapeutic agents, the interaction of this compound with this pathway has not been a subject of published scientific inquiry.

Hedgehog Pathway (Smoothened (SMO))

A review of the scientific literature indicates that there are no studies on the effects of this compound on the Hedgehog signaling pathway or its key component, Smoothened (SMO). The Hedgehog pathway plays a significant role in embryonic development and has been implicated in the pathogenesis of certain cancers. The potential for this compound to modulate this pathway is currently unknown.

Regulation of Key Molecular Entities

Impact on Reactive Oxygen Species (ROS) Generation

Current scientific literature available through comprehensive searches does not provide specific data on the direct impact of this compound on the generation of reactive oxygen species (ROS). While a related compound, Baohuoside I, has been shown to influence ROS production, similar studies specifically investigating this compound are not presently available. Therefore, no definitive statements can be made regarding its role in modulating cellular oxidative stress.

Direct Protein Binding and Interaction Analyses (e.g., FLOT2, SaeR)

There is currently no published research detailing the direct binding or interaction of this compound with the proteins Flotillin-2 (FLOT2) or the Staphylococcus aureus response regulator SaeR. While studies on other flavonoids have demonstrated interactions with various cellular proteins, specific analyses for this compound and these particular targets have not been reported.

Transcriptomic and Proteomic Signatures

A thorough review of existing scientific literature reveals a lack of studies investigating the transcriptomic and proteomic signatures induced by this compound. Consequently, there is no available data to construct a profile of the global changes in gene and protein expression in response to treatment with this specific compound. While a study on Mogroside V has detailed its effects on transcriptomics and proteomics in the context of pulmonary inflammation, no such data exists for this compound.

Methodological Approaches in Preclinical Research

In Vitro Cellular Assays

In vitro cellular assays represent the foundational step in preclinical research, providing a controlled environment to investigate the direct effects of Baohuoside V on specific cell types and biological processes.

Cell viability and proliferation assays are critical for determining the cytotoxic or cytostatic effects of a compound. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8), or the similar WST-1 assay, are colorimetric methods that measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert tetrazolium salts into a colored formazan product, the amount of which is proportional to the number of living cells. The Ki67 protein is a cellular marker for proliferation that can be detected through immunocytochemistry to assess the fraction of actively dividing cells.

Research indicates that this compound can inhibit the proliferation of breast cancer (BC) cells in a dose-dependent manner. researchgate.netresearchgate.netnih.gov This suggests a potential anti-proliferative effect in oncological contexts.

Conversely, a study on human osteoarthritic chondrocytes evaluated the cytotoxicity of this compound using a WST-1 assay. After 48 hours of treatment, the compound did not exhibit significant cytotoxicity at concentrations up to 50 µM. At the highest concentration tested (50 µM), cell viability remained high at 78.5% compared to the control group, with lower concentrations showing viability near 100%. nih.gov This indicates a favorable cytotoxicity profile in non-cancerous chondrocyte cells within this concentration range.

| Concentration (µM) | Relative Viable Cell Count (%) (Mean ± SD) |

|---|---|

| 1 | 98.6 ± 8.7 |

| 10 | 100.0 ± 6.5 |

| 25 | 100.9 ± 7.8 |

| 50 | 78.5 ± 3.8 |

The colony formation assay is a method used to determine the long-term proliferative potential and clonogenic survival of single cells after treatment with a compound. It assesses the ability of a cell to undergo the multiple divisions necessary to form a visible colony. This assay is considered a rigorous test for evaluating the effectiveness of anti-cancer agents.

While literature reports that this compound inhibits the proliferation of breast cancer cells, specific preclinical studies utilizing the colony formation assay to quantify this long-term effect on clonogenic survival have not been detailed in the reviewed scientific literature.

Investigating a compound's effect on cell migration and invasion is crucial, particularly in cancer research where these processes are central to metastasis. The scratch test, or wound healing assay, involves creating a gap in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap. The Transwell assay assesses the chemotactic ability of cells to move through a porous membrane toward a chemoattractant; for invasion studies, the membrane is coated with a layer of extracellular matrix material like Matrigel.

Apoptosis and cell cycle analysis are used to determine if a compound induces programmed cell death or alters cell cycle progression. The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry method where Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, and PI identifies late apoptotic or necrotic cells with compromised membranes. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Although related flavonoids from the Epimedium genus have been investigated for their ability to induce apoptosis, specific studies employing Annexin V-FITC/PI or TUNEL assays to characterize the apoptotic potential of this compound are not described in the available preclinical research.

To evaluate the potential of a compound in bone-related disorders, its effect on osteoclasts—the cells responsible for bone resorption—is examined. Osteoclast differentiation from precursor cells (like macrophages) can be induced in vitro. Tartrate-resistant acid phosphatase (TRAP) is an enzyme highly expressed in osteoclasts, and TRAP staining is a standard histochemical method used to identify and quantify differentiated osteoclasts.

The genus Epimedium, from which this compound is derived, is often associated with traditional remedies for strengthening bones. However, specific preclinical data from studies using TRAP staining or other resorption assays to investigate the direct effect of isolated this compound on osteoclast differentiation and function were not identified in the reviewed literature.

Extracellular flux analysis is a powerful technique used to measure key indicators of cellular metabolism in real-time, primarily the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). These measurements correspond to mitochondrial respiration and glycolysis, respectively, providing a functional view of a cell's metabolic phenotype and how it is altered by a test compound.

There is currently no available scientific literature detailing the use of extracellular flux analysis to investigate the impact of this compound on the cellular metabolism of any cell type.

High-Content Screening for Biological Activity

High-content screening (HCS) has been utilized as a powerful methodological approach to efficiently assess the biological activity of Baohuoside I, particularly in the context of osteoporosis research. This technology enables the quantitative analysis of multiple cellular parameters, providing detailed insights into the compound's effects on cell populations.

In one key study, HCS was employed to compare the anti-osteoclastogenic effects of icariin (B1674258) and its primary metabolites, which include icariside I, icaritin, and Baohuoside I. The screening focused on identifying the most potent inhibitor of osteoclast formation. Bone marrow monocytes (BMMs) were cultured in 96-well plates and stimulated to differentiate into osteoclasts. An automated cellular imaging platform, the CellInsight CX7 High Content Analysis Platform, was used to quantify the formation of F-actin rings, which are essential cytoskeletal structures for the bone-resorbing function of mature osteoclasts. Following fixation and permeabilization, cells were stained with Actin-Tracker Green for F-actin and DAPI for nuclei. The automated imaging and subsequent analysis revealed that among the tested metabolites, Baohuoside I exhibited the optimal inhibitory effect on osteoclastogenesis, identifying it as the most promising candidate for further investigation.

In Vivo Animal Model Systems (Non-Human)

Xenograft tumor models in immunodeficient mice are a cornerstone of in vivo preclinical cancer research, allowing for the study of human tumor growth and the evaluation of novel therapeutic agents. Baohuoside I has been investigated using such models to determine its anti-tumor and anti-angiogenic properties, particularly in the context of multiple myeloma (MM).

| Parameter | Control Group | Baohuoside I Group | P-value |

|---|---|---|---|

| Tumor Volume at Day 33 (mm³) | 875.78 ± 444.84 | 251.64 ± 162.41 | p < 0.01 |

| Tumor Weight at Day 33 (g) | 0.45 ± 0.36 | 0.10 ± 0.12 | p < 0.05 |

To investigate the therapeutic potential of Baohuoside I for treating osteoporosis, researchers have utilized the ovariectomy-induced bone loss model in mice. This model is considered the gold standard for simulating postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to accelerated bone resorption and loss.

In these studies, female C57/BL6 mice undergo bilateral ovariectomy (OVX). A sham-operated group serves as the control. Following a period to allow for bone loss to occur, the OVX mice are treated with Baohuoside I. The efficacy of the treatment is assessed primarily through micro-computed tomography (micro-CT) analysis of bone architecture in locations like the femur or tibia. Key bone histomorphometric parameters are quantified from three-dimensional reconstructions. Additionally, histological techniques such as Hematoxylin and Eosin (H&E) staining are used to visualize bone structure, and Tartrate-resistant acid phosphatase (TRAP) staining is employed to quantify the number of osteoclasts on the bone surface. Studies have shown that Baohuoside I treatment can significantly attenuate the bone loss caused by estrogen deficiency, improving key bone structural parameters. nih.gov

| Bone Parameter | Sham Group | OVX Group | OVX + Baohuoside I Group |

|---|---|---|---|

| Bone Volume/Total Volume (BV/TV) | Increased | Significantly Decreased | Significantly Increased vs. OVX |

| Trabecular Number (Tb.N) | Increased | Significantly Decreased | Significantly Increased vs. OVX |

| Trabecular Thickness (Tb.Th) | Increased | Significantly Decreased | Significantly Increased vs. OVX |

| Trabecular Separation (Tb.Sp) | Decreased | Significantly Increased | Significantly Decreased vs. OVX |

| Osteoclast Number/Bone Surface (N.Oc/BS) | Baseline | Significantly Increased | Significantly Decreased vs. OVX |

The in vivo efficacy of Baohuoside I against pathogenic bacteria has been evaluated using non-mammalian infection models, which serve as valuable preliminary screening tools. The Galleria mellonella (greater wax moth) larval model is frequently used to study host-pathogen interactions and assess the therapeutic potential of antimicrobial compounds against infections like Methicillin-resistant Staphylococcus aureus (MRSA). This model is advantageous due to its cost-effectiveness, rapid turnaround, and an innate immune system that shares structural and functional similarities with that of vertebrates. In studies involving Baohuoside I, G. mellonella larvae are infected with a lethal dose of MRSA and subsequently treated with the compound. The primary outcome measured is the survival rate of the larvae over time, which indicates the compound's ability to clear the infection and protect the host. Research has demonstrated that Baohuoside I exhibits therapeutic efficacy in the G. mellonella MRSA infection model.

While the specific use of the IVIS Lumina XR system for monitoring the effects of Baohuoside I has not been detailed in the reviewed preclinical studies, such non-invasive in vivo imaging systems are standard tools for longitudinal monitoring in the types of animal models described. Systems like the IVIS platform enable real-time visualization and quantification of biological processes within living animals. revvity.com

In the context of xenograft tumor models, cell lines (e.g., RPMI 8226) can be engineered to express a reporter gene such as firefly luciferase. bpsbioscience.com An imaging system can then detect the bioluminescent signal emitted by the tumor cells after administration of a substrate like luciferin. nih.gov This allows for non-invasive, longitudinal tracking of tumor growth and metastasis, providing a more dynamic understanding of therapeutic response compared to caliper measurements alone. nih.govvghtc.gov.tw Similarly, fluorescent probes can be used to image specific molecular events, such as apoptosis or angiogenesis, within the tumor microenvironment. The X-ray capability of the Lumina XR model provides an anatomical reference, allowing for the precise localization of the optical signals within the animal. revvity.comvghtc.gov.tw

Advanced Molecular and Cellular Techniques

To elucidate the mechanisms of action underlying the observed biological effects of Baohuoside I, a variety of advanced molecular and cellular techniques have been employed. These methods provide detailed information on the compound's molecular targets and its impact on key signaling pathways.

In osteoporosis research, Western blot analysis has been used to investigate the effect of Baohuoside I on intracellular signaling cascades crucial for osteoclast differentiation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov These experiments measure changes in the phosphorylation status and total protein levels of key signaling molecules following treatment with the compound.

In cancer studies, techniques have been used to confirm direct physical interactions and downstream functional effects. For instance, to understand its anti-angiogenic mechanism in multiple myeloma, researchers have investigated its interaction with Peroxisome Proliferator–Activated Receptor γ (PPARγ) and its subsequent effect on the transcription of Vascular Endothelial Growth Factor (VEGF). acs.org

Furthermore, in studies on liver hepatocytes, advanced techniques such as co-immunoprecipitation (Co-IP) and fluorescence colocalization experiments have been used to demonstrate that the transport protein MRP2 is a substrate for SUMOylation. acs.org Cycloheximide (CHX) chase assays were performed to determine the effect of Baohuoside I on MRP2 protein stability and half-life, while in vitro ubiquitination assays were used to identify specific lysine residues involved in the protein's degradation, revealing a complex post-translational regulatory mechanism affected by the compound. acs.org

Immunoblotting (Western Blot)

Immunoblotting, or Western blotting, is a cornerstone technique used to detect and quantify specific proteins in a sample. nih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to identify the protein of interest. nih.govnih.gov

In the context of this compound research, Western blotting has been pivotal in revealing the compound's influence on various protein expression levels. For instance, studies have utilized this technique to demonstrate that Baohuoside I, a related compound, can modulate the expression of proteins involved in critical cellular processes. While specific protein targets of this compound are still under extensive investigation, the application of Western blotting is crucial for understanding its effects on protein-level regulation.

One area of focus has been the impact of Baohuoside I on Multidrug Resistance-Associated Protein 2 (MRP2), where it was shown to reduce membrane MRP2 expression. nih.gov This finding highlights the ability of immunoblotting to dissect the molecular mechanisms underlying the pharmacological effects of baohuoside compounds.

Table 1: Selected Proteins Investigated by Immunoblotting in Baohuoside Research

| Protein Target | Observed Effect of Baohuoside I | Cell/Tissue Model | Research Focus |

|---|---|---|---|

| MRP2 | Reduced membrane expression | Sandwich-cultured primary mouse hepatocytes | Investigation of cholestatic risk |

Immunofluorescence and Histological Staining

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues. nih.govnih.govnih.gov This method provides crucial spatial information about protein distribution and can reveal changes in protein localization in response to treatment.

In research involving Baohuoside I, fluorescence colocalization experiments have been employed to confirm that MRP2 is a substrate protein for SUMOylation. nih.gov This demonstrates the utility of immunofluorescence in validating protein-protein interactions and post-translational modifications.

Histological staining, on the other hand, involves the use of various dyes to stain tissues for microscopic examination, providing valuable information about tissue morphology and cellular architecture. nih.govconicet.gov.arkenhub.com While specific histological studies on this compound are emerging, this technique is fundamental in preclinical research to assess the broader impact of a compound on tissue structure and integrity.

Table 2: Applications of Immunofluorescence and Histological Staining in Preclinical Research

| Technique | Application in Baohuoside Research | Key Insights |

|---|---|---|

| Immunofluorescence | Fluorescence colocalization of MRP2 and SUMO proteins | Confirmed MRP2 as a substrate for SUMOylation |

| Histological Staining | General assessment of tissue morphology | Provides context for molecular changes observed with other techniques |

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. nih.govnih.govmdpi.com It works by amplifying a targeted DNA sequence and quantifying the amount of amplified product in real-time. dntb.gov.ua

In the study of this compound and related compounds, qPCR is essential for determining how these molecules affect gene transcription. By measuring changes in messenger RNA (mRNA) levels, researchers can infer the impact of the compound on the activity of specific genes. For example, studies on the differential expression of key Non-Homologous End Joining (NHEJ) DNA damage repair genes, such as LIG4, have utilized qPCR to understand the varying abilities of human and mouse hematopoietic stem cells to repair DNA double-strand breaks. nih.gov This highlights the potential of qPCR to elucidate the genetic pathways modulated by compounds like this compound.

Table 3: Gene Expression Analysis by qPCR in Relevant Preclinical Models

| Gene Target | Biological Process | Relevance to this compound Research |

|---|---|---|

| LIG4 | DNA Damage Repair (NHEJ) | Understanding cellular repair mechanisms that could be influenced by flavonoids |

Flow Cytometry for Cell Phenotyping and Apoptosis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is widely used for cell phenotyping (identifying different cell types in a mixed population) and for assessing cellular processes like apoptosis (programmed cell death).

In the investigation of Baohuoside I and Baohuoside II, flow cytometry was used to measure changes in mitochondrial membrane potential (MMP), a key indicator of apoptosis. mdpi.com The results showed that both compounds could significantly decrease the MMP level in HL-7702 and HepG2 cells, suggesting an induction of apoptosis. mdpi.com Furthermore, flow cytometry has been applied to detect changes in the phenotypes of activated lymphocytes in response to Baohuoside I, demonstrating its immunosuppressive effects. nih.gov

Table 4: Flow Cytometry Applications in Baohuoside Research

| Parameter Measured | Cell Type | Observed Effect of Baohuoside I/II | Biological Implication |

|---|---|---|---|

| Mitochondrial Membrane Potential (MMP) | HL-7702, HepG2 | Significant decrease | Induction of apoptosis |

| Lymphocyte Phenotypes | Activated lymphocytes | Down-regulation of phenotype molecules | Immunosuppressive activity |

Microarray and Omics Technologies (e.g., miRNA Microarray, Metabolomics, Transcriptomics)

Microarray and other "omics" technologies provide a high-throughput approach to simultaneously analyze thousands of molecules, such as genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics). These powerful tools offer a global view of the cellular response to a compound.

While specific microarray or omics studies focused solely on this compound are part of ongoing research, the broader field of natural product research extensively uses these technologies. For instance, transcriptomics can reveal widespread changes in gene expression patterns following treatment with a flavonoid, identifying entire pathways that are up- or down-regulated. Metabolomics can uncover alterations in cellular metabolism, providing insights into the functional consequences of the compound's activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding how a ligand, such as this compound, might interact with a protein target at the molecular level.

This in silico approach can help to identify potential binding sites and predict the binding affinity of a compound to its target, guiding further experimental validation. Modern studies have increasingly utilized molecular docking to explore the pharmacological effects of natural compounds like Baohuoside I. nih.gov

Protein-Ligand Interaction Studies (e.g., Pull-down, CETSA, SPR, Fluorescence Quenching)

A variety of biophysical techniques are employed to directly study the interaction between a protein and a ligand. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Co-immunoprecipitation (Co-IP) , a type of pull-down assay, has been used in Baohuoside I research to demonstrate the interaction between MRP2 and SUMO proteins. nih.gov

Fluorescence quenching is another technique that can be used to study the binding of a ligand to a protein by measuring changes in the protein's intrinsic fluorescence.

These direct binding assays are crucial for confirming the molecular targets identified through other methods and for characterizing the physical interaction between this compound and its cellular partners.

Electron Microscopy for Vesicle Characterization

Transmission Electron Microscopy (TEM) is a primary tool for visualizing individual vesicles at the nanoscale. nih.govnih.gov For vesicle characterization, samples are typically prepared by negative staining or cryo-electron microscopy (cryo-EM).

In negative staining , a vesicle suspension is adsorbed onto a carbon-coated grid and surrounded by an electron-dense staining agent, such as uranyl acetate or phosphotungstic acid. nih.gov This process outlines the vesicles, allowing for the observation of their size, shape, and lamellarity. nih.govresearchgate.net While being a relatively rapid and straightforward method, negative staining can introduce artifacts, such as the "cup-shape" appearance in exosomes due to dehydration during sample preparation. mdpi.com

Cryo-electron microscopy (cryo-EM) offers a more native-state visualization of vesicles. nih.gov In this technique, a thin film of the vesicle suspension is rapidly plunge-frozen in liquid ethane, forming vitrified ice that preserves the vesicles in their hydrated state. nih.gov This method avoids the artifacts associated with dehydration and staining, providing a more accurate representation of the vesicle's morphology, including its size, shape, and the structure of its lipid bilayer. nih.gov

Scanning Electron Microscopy (SEM) , particularly Environmental Scanning Electron Microscopy (ESEM), can also be utilized to study vesicle morphology. nih.govresearchgate.net SEM provides three-dimensional images of the surface topography. ESEM has the advantage of imaging samples in a hydrated state, which minimizes the structural alterations that can occur during the drying process required for conventional SEM. nih.govresearchgate.net

The data obtained from electron microscopy studies are crucial for quality control and for understanding the structure-function relationship of vesicular drug delivery systems. Key morphological parameters that are typically analyzed are summarized in the table below.

| Parameter | Description | Method of Analysis |

| Size | The diameter of the vesicles. | Measured from TEM or cryo-EM images. A statistically significant number of vesicles are measured to obtain a size distribution profile. mdpi.com |

| Shape | The overall form of the vesicles (e.g., spherical, elliptical). | Observed in TEM, cryo-EM, and SEM images. researchgate.net |

| Lamellarity | The number of lipid bilayers (e.g., unilamellar, multilamellar). | Can often be discerned in high-resolution TEM and cryo-EM images. researchgate.net |

| Surface Morphology | The texture and features of the vesicle surface. | Primarily analyzed using SEM and can also be inferred from high-resolution TEM. researchgate.net |

| Integrity | The intactness of the vesicle membrane. | Assessed by observing whether vesicles are whole or fragmented in the electron micrographs. |

While no specific research findings on the electron microscopy of this compound-containing vesicles are currently published, the application of these well-established techniques would be a critical step in the preclinical development of any such formulation. The resulting data would provide essential information on the physical characteristics of the vesicles, ensuring their suitability for further investigation.

Combinatorial Research Strategies and Synergistic Interactions

Synergistic Efficacy with Conventional Chemotherapeutics (e.g., Paclitaxel (B517696), Cisplatin, 5-FU)

A thorough review of existing research reveals a lack of studies investigating the synergistic efficacy of Baohuoside V with the conventional chemotherapeutic agents paclitaxel, cisplatin, and 5-fluorouracil (5-FU). While related compounds have been explored for their chemosensitizing properties, no specific data or detailed research findings are available for this compound in combination with these agents. Therefore, it is not possible to provide data tables or a detailed discussion on the synergistic effects of this compound with paclitaxel, cisplatin, or 5-FU at this time.

Drug-Drug Interaction Studies (e.g., with Tofacitinib (B832), CYP3A4 inhibition)

Similarly, there is a notable absence of published drug-drug interaction studies involving this compound, specifically concerning its potential interactions with tofacitinib or its inhibitory effects on the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolism and potential for pharmacokinetic interactions of this compound have not been characterized in the scientific literature. Consequently, no detailed research findings or data tables can be presented on the interaction of this compound with tofacitinib or its impact on CYP3A4 activity.

Emerging Research Avenues and Future Directions

Further Investigation into Novel Molecular Targets and Pathways Specific to Baohuoside V

Understanding the precise molecular targets and signaling pathways modulated by this compound is a critical area for future investigation. While some studies have explored the effects of related compounds like Baohuoside I on pathways such as Wnt/β-catenin, mTOR/S6K1, caspase/Bcl2/Bax, and the mitochondrial apoptotic pathway, the specific targets of this compound require further elucidation chemfaces.comdovepress.com. Research into Baohuoside I has also indicated interactions with CXCR4 and the potential to suppress the NLRP3 inflammasome via targeting GPER researchgate.netnih.gov. Identifying the unique proteins, enzymes, and signaling cascades that this compound directly or indirectly influences will provide a clearer picture of its biological activities and therapeutic potential. Advanced techniques such as proteomics, transcriptomics, and phosphoproteomics could be employed to identify these specific interactions on a global scale.

Elucidation of Structure-Activity Relationships for this compound and its Derivatives

Determining the relationship between the chemical structure of this compound and its biological activity is essential for rational drug design and optimization. Future research should focus on systematically modifying different parts of the this compound molecule, such as the prenyl group, the flavonoid core, and the sugar moieties, to understand how these changes impact its efficacy and selectivity. Studies on derivatives of related compounds like Icariside II (Baohuoside I) have shown that modifications, such as the introduction of alkyl amine substituents, can significantly affect anticancer activity researchgate.netsemanticscholar.org. Elucidating the structure-activity relationships (SAR) for this compound and synthesizing novel derivatives based on these findings could lead to compounds with improved potency, bioavailability, and reduced off-target effects. This involves synthesizing a library of analogs and evaluating their biological activities in various assays.

Exploration of Potential Broader Biological Activities and Therapeutic Applications

While research on Epimedium flavonoids has indicated a range of activities including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects, the specific broader biological activities and therapeutic applications of this compound warrant further exploration researchgate.net. Future studies could investigate its potential in areas such as neuroprotection, cardiovascular health, metabolic disorders, and infectious diseases. For instance, research on Baohuoside I has shown potential in combating MRSA infections by targeting the SaeR response regulator and disrupting biofilm formation researchgate.net. Exploring these diverse areas through in vitro and in vivo studies will help uncover the full therapeutic potential of this compound.

Application of Advanced Systems Biology Approaches for Comprehensive Understanding

Systems biology approaches offer a powerful framework for understanding the complex biological networks influenced by this compound. columbia.eduresearchgate.netscitechdaily.com. Applying these approaches, which integrate data from various high-throughput technologies (like genomics, transcriptomics, proteomics, and metabolomics) with computational modeling, can provide a holistic view of how this compound affects cellular and organismal systems researchgate.netscitechdaily.com. This can help in identifying key nodes and pathways perturbed by the compound, predicting its effects on complex biological processes, and uncovering potential synergistic interactions with other molecules. Systems biology can also aid in understanding variability in response and identifying biomarkers for efficacy or toxicity. umcgresearch.org

Development of Optimized Research Methodologies for this compound Studies

Optimizing research methodologies is crucial for accurate and reproducible studies on this compound. This includes refining extraction and purification methods from natural sources, developing efficient synthesis routes for the compound and its derivatives, and establishing standardized in vitro and in vivo assay protocols. For example, studies have focused on optimizing the preparation of Baohuoside I-loaded mixed micelles to improve solubility and enhance anticancer effects tandfonline.com. Furthermore, optimizing analytical techniques for detecting and quantifying this compound in biological samples and improving pharmacokinetic and pharmacodynamic studies will be vital for its preclinical and clinical development. nih.gov The development of robust and reliable research methods will accelerate the pace of discovery and validation of this compound's properties.

Q & A

Q. What analytical methods are used for identifying and quantifying Baohuoside V in plant extracts?

High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound, leveraging its distinct retention time (6.55 min) and UV-visible spectral properties for identification . For structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed, with MS providing molecular weight validation (C₃₈H₄₈O₁₉, MW: 808.79 g/mol) and NMR resolving stereochemical details . Calibration curves using reference standards and validation via recovery assays ensure accuracy in quantification .

Q. How to distinguish this compound from structurally similar flavonoids in chromatographic analysis?

Co-elution challenges can be addressed using tandem techniques like HPLC-MS/MS, which combines retention time data with fragmentation patterns. For example, this compound (retention time: 6.55 min) can be differentiated from Baohuoside I (retention time: ~6.74–9.77 min) and icariin (retention time: ~10.40 min) by optimizing mobile phase gradients and monitoring unique ion fragments (e.g., m/z 808 → 646 for this compound) .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the signaling pathways modulated by this compound?

Network pharmacology approaches integrate transcriptomic and metabolomic data to map interactions between this compound and potential targets. For example:

- Ingredient-Target-Pathway (I-T-P) Networks : Constructed using databases like KEGG and STRING to identify core pathways (e.g., apoptosis, estrogen signaling) .

- Molecular Docking : Validates binding affinities between this compound and proteins (e.g., GPER, ERα) using software like AutoDock Vina .

- Pharmacological Blockade : Co-treatment with receptor antagonists (e.g., G15 for GPER) confirms mechanistic specificity .

Q. How can researchers address discrepancies in reported bioactivities between this compound and related compounds like Baohuoside I?

Discrepancies may arise from structural variations (e.g., glycosylation patterns) or assay conditions. Methodological solutions include:

- Comparative Dose-Response Studies : Test both compounds under identical conditions (e.g., cell lines, incubation times) to isolate structural-activity relationships .

- Metabolic Stability Assays : Evaluate differences in pharmacokinetics (e.g., plasma protein binding, hepatic clearance) using LC-MS/MS .

- Pathway-Specific Knockout Models : Use CRISPR/Cas9 to silence receptors (e.g., ERα) and assess dependency .

Q. What considerations are critical when designing dose-response experiments to assess this compound's anti-apoptotic effects?

- Cell Model Selection : Use apoptosis-sensitive neuronal cells (e.g., SH-SY5Y) and validate viability via MTT/WST-1 assays .

- Concentration Range : Start with 0.1–100 μM, based on prior IC₅₀ data for related flavonoids .

- Endpoint Selection : Measure caspase-3/7 activity, Bcl-2/Bax ratios, and mitochondrial membrane potential via flow cytometry .

- Control Groups : Include positive controls (e.g., staurosporine for apoptosis induction) and solvent controls (e.g., DMSO ≤0.1%) .

Q. How should researchers validate the purity of synthesized this compound for in vivo studies?

- HPLC-PDA Purity Checks : Ensure ≥95% purity by integrating chromatographic peaks and verifying absence of co-eluting impurities .

- Elemental Analysis : Confirm molecular formula (C₃₈H₄₈O₁₉) via CHNS/O combustion analysis .

- Stability Testing : Assess degradation under storage conditions (e.g., -80°C vs. 4°C) using accelerated stability protocols .

Contradiction Analysis & Methodological Guidance

Q. Why do some studies report conflicting roles of this compound in metabolic pathways (e.g., glycolysis vs. oxidative phosphorylation)?

Contradictions may stem from cell-type specificity or experimental endpoints. For example:

- Glycolysis Inhibition : Observed in pancreatic cancer cells (CFPAC-1) via Seahorse extracellular flux analysis, measuring ECAR (extracellular acidification rate) .

- Oxidative Phosphorylation Activation : Possible in neuronal cells due to mitochondrial protection mechanisms . Resolution : Replicate assays across multiple cell lines and use dual-endpoint measurements (e.g., OCR and ECAR) .

Q. What are the best practices for ensuring reproducibility in this compound research?

- Detailed Experimental Protocols : Follow guidelines from journals like Beilstein Journal of Organic Chemistry, including full characterization data (NMR, HPLC traces) in supplementary materials .

- Data Transparency : Share raw datasets (e.g., RNA-seq, metabolomics) via repositories like GEO or MetaboLights .

- Cross-Validation : Use orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibitors) to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.